N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide hydrochloride
CAS No.: 1583662-86-5
Cat. No.: VC4490315
Molecular Formula: C12H20Cl3N3O
Molecular Weight: 328.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1583662-86-5 |
---|---|
Molecular Formula | C12H20Cl3N3O |
Molecular Weight | 328.66 |
IUPAC Name | N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C12H19Cl2N3O.ClH/c1-7(2)5-12(3,6-15)17-11(18)9-4-8(13)10(14)16-9;/h4,7,16H,5-6,15H2,1-3H3,(H,17,18);1H |
Standard InChI Key | BOBRHOAUAGAIDP-UHFFFAOYSA-N |
SMILES | CC(C)CC(C)(CN)NC(=O)C1=CC(=C(N1)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide hydrochloride, systematically describes its structure:
-
Pyrrole core: A five-membered aromatic ring with chlorine atoms at positions 4 and 5, and a carboxamide group at position 2 .
-
Alkylamine side chain: A branched pentan-2-yl group with methyl substituents at positions 2 and 4 and a primary amine at position 1 .
-
Hydrochloride salt: The protonation of the primary amine by hydrochloric acid improves stability and aqueous solubility .
The molecular formula is C₁₂H₁₉Cl₂N₃O·HCl (hydrochloride form), yielding a molecular weight of 328.67 g/mol .
Table 1: Key Identifiers
Property | Free Base | Hydrochloride Salt |
---|---|---|
CAS Number | 1349718-61-1 | 1583662-86-5 |
Molecular Formula | C₁₂H₁₉Cl₂N₃O | C₁₂H₂₀Cl₃N₃O |
Molecular Weight (g/mol) | 300.20 | 328.67 |
Synonym | AKOS020064730 | EN300-343919 |
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, retrosynthetic analysis suggests:
-
Pyrrole ring formation: A Knorr-type cyclization of γ-diketones with amines or via Paal-Knorr synthesis could yield the dichlorinated pyrrole core .
-
Carboxamide linkage: Coupling the pyrrole-2-carboxylic acid derivative with 1-amino-2,4-dimethylpentan-2-ylamine using carbodiimide-based agents (e.g., EDC/HOBt) .
-
Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Table 2: Hypothetical Reaction Steps
Step | Reaction Type | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | Cyclization | NH₃, HCl, heat | 4,5-dichloro-1H-pyrrole-2-carboxylic acid |
2 | Amidation | EDC, HOBt, DMF | Free base compound |
3 | Salt formation | HCl (gaseous or aqueous) | Hydrochloride salt |
Physicochemical Properties
Spectral Characteristics
-
IR spectroscopy: Expected peaks include N-H stretches (3300–3500 cm⁻¹ for amine and amide), C=O stretch (~1650 cm⁻¹), and C-Cl stretches (600–800 cm⁻¹) .
-
NMR:
Solubility and Stability
-
Solubility: Hydrochloride salt likely exhibits >10 mg/mL solubility in water or polar solvents (DMF, DMSO) .
-
Stability: Susceptible to hydrolysis under acidic/basic conditions due to the amide bond; storage at 2–8°C recommended .
Pharmacological and Industrial Applications
Biological Activity
While explicit data are absent, structural analogs suggest:
-
Antimicrobial potential: Dichlorinated pyrroles often disrupt microbial cell membranes or enzyme systems (e.g., enoyl-ACP reductase) .
-
Kinase inhibition: The carboxamide group may chelate ATP-binding sites in kinases, relevant to cancer research .
Specialty Chemical Uses
-
Agrochemical intermediates: Chlorinated heterocycles are common in herbicides and fungicides .
-
Peptide mimetics: The branched alkylamine side chain could mimic amino acid residues in peptide-based drugs .
Future Research Directions
-
Bioactivity screening: Prioritize assays against bacterial, fungal, and cancer cell lines.
-
Crystallography: Determine X-ray structure to guide structure-activity relationship (SAR) studies.
-
Process optimization: Develop scalable synthesis routes for industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume